The following table summarizes the known inhibitory activity (IC50 values) and basic properties of ON 146040, as reported in the supplier catalogs [1] [2].
| Property | Description |
|---|---|
| Molecular Formula | C₂₄H₂₃N₇O₃S [1] [2] |
| Molecular Weight | 489.55 g/mol [1] [2] |
| CAS Number | 1404231-34-0 [1] [2] |
| Targets & IC50 | • PI3Kα: 14 nM [1] [2] • PI3Kδ: 20 nM [1] [2] • Abl-1: 150 nM [1] [2] • PI3Kβ: 3 µM [1] [2] • PI3Kγ: 1 µM [1] [2] | | In Vitro Activity | Potent in killing hematologic tumor cells, with IC50 values in the 150 to 1000 nM range. Downregulates phosphorylation of STAT3 and STAT5 in leukemia and myeloma cells [1] [2]. | | Description | Characterized as a dual inhibitor of PI3K and BCR-ABL, targeting both the STAT3 and STAT5 pathways [2]. |
The available data suggests this compound is a multi-targeted agent. The diagram below illustrates its reported mechanism of action, simultaneously inhibiting key nodes in oncogenic signaling pathways [1] [2].
This compound is a dual inhibitor of PI3Kα/δ and BCR-ABL, downregulating downstream STAT3/STAT5 and AKT signaling to suppress tumor cell survival and proliferation [1] [2].
While detailed protocols for this compound are not available in the search results, the information does place it in a broader research context and suggests potential experimental approaches.
The core activity data for ON 146040, summarizing its inhibitory concentration (IC50) across key targets, is detailed in the table below.
Table 1: Inhibitory Profile of this compound
| Target / Assay | IC50 Value | Notes / Context |
|---|---|---|
| PI3Kα (biochemical) | 14 nM [1] [2] [3] | Primary target; highly potent. |
| PI3Kδ (biochemical) | 20 nM [1] [2] [3] | Primary target; highly potent. |
| PI3Kβ (biochemical) | 3 μM [2] [3] | ~200-fold selective over PI3Kα/δ. |
| PI3Kγ (biochemical) | 1 μM [2] [3] | ~70-fold selective over PI3Kα/δ. |
| Abl1 & mutants (biochemical) | < 150 nM [2] [3] | Active against mutants (except T315I). |
| Anti-proliferation (cellular) | 150 - 1000 nM [1] [2] [3] | IC50 range in hematologic tumor cell lines. |
This compound exerts its anti-cancer effect through a multi-target mechanism. By inhibiting PI3Kα/δ and BCR-ABL, it blocks upstream activation signals, leading to the downregulation of phosphorylation and oncogenic activity of the key transcription factors STAT3 and STAT5 [1] [2] [3]. This dual inhibition is significant as both pathways are crucial for cell survival and proliferation in certain cancers.
The following diagram illustrates how this compound targets these upstream activators to disrupt downstream oncogenic signaling.
Dual inhibition of PI3Kα/δ and BCR-ABL by this compound leads to downregulation of STAT3/STAT5 oncogenic signaling [1] [2] [3].
For researchers planning to use this compound in experimental settings, please note the following key information.
ON 146040 represents a significant advancement in targeted cancer therapy as a first-in-class dual inhibitor that simultaneously targets both PI3K isoforms and BCR-ABL1 kinase. This unique mechanism of action enables disruption of multiple oncogenic signaling pathways, particularly STAT3 and STAT5, which are crucial for survival and proliferation in hematologic malignancies. With IC50 values of 14 nM for PI3Kα and 20 nM for PI3Kδ, coupled with potent activity against wild-type and mutant BCR-ABL1 (IC50 < 150 nM), this compound demonstrates exceptional potency in biochemical assays and cellular models. This whitepaper provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and research applications for scientific professionals working in oncology drug discovery and development.
This compound (CAS: 1404231-34-0) is a synthetically derived small molecule inhibitor with well-characterized pharmaceutical properties. The compound exhibits favorable solubility characteristics for experimental use, particularly in DMSO, making it suitable for a wide range of in vitro assay systems.
Table 1: Basic Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1404231-34-0 |
| Molecular Formula | C₂₄H₂₃N₇O₃S |
| Molecular Weight | 489.55 g/mol |
| Chemical Name | (7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
| Appearance | Purple solid powder |
| Solubility | Soluble in DMSO (4.9 mg/mL or 10.01 mM) |
| Storage Conditions | Desiccate at -20°C; stable for at least 3 years as powder |
The structural configuration of this compound features a Z-isomer geometry around the exocyclic double bond, which is critical for its biological activity. The molecule incorporates a 4-methylpiperazine moiety that enhances solubility and bioavailability, along with a nitrophenyl group that contributes to target binding affinity. Commercial supplies of this compound are available through multiple specialized suppliers including TargetMol (Catalog No. T12310) and BioCrick, with pricing typically ranging from approximately $41-460 for 1-5 mg quantities, depending on the supplier and purity [1] [2].
This compound demonstrates a unique kinase inhibition profile, simultaneously targeting class I PI3K isoforms and BCR-ABL1 kinase. This dual inhibitory activity represents a strategic approach to overcoming compensatory signaling pathways that often limit the efficacy of single-target agents in hematologic malignancies.
Table 2: Quantitative Inhibitory Profile of this compound
| Target | IC50 Value | Experimental Context | Significance |
|---|---|---|---|
| PI3Kα | 14 nM | In vitro kinase assay | Primary target, potent inhibition |
| PI3Kδ | 20 nM | In vitro kinase assay | Primary target, potent inhibition |
| PI3Kβ | 3 μM | In vitro kinase assay | Moderate selectivity |
| PI3Kγ | 1 μM | In vitro kinase assay | Moderate selectivity |
| Abl1 | <150 nM | In vitro kinase assay | Wild-type and mutants (except T315I) |
| Cellular Proliferation | 150-1000 nM | Hematologic tumor cell lines | Broad anticancer activity |
The biochemical profiling reveals that this compound exhibits remarkable selectivity for PI3Kα and PI3Kδ isoforms over the β and γ isoforms, with approximately 150-200 fold selectivity. This selectivity profile is particularly advantageous for hematologic malignancies where PI3Kδ plays a critical role in B-cell signaling and survival. Against Abl1 kinase, this compound demonstrates potent activity (IC50 < 150 nM) against wild-type and most mutant forms, though it notably lacks activity against the T315I gatekeeper mutation, which represents a common resistance mechanism in CML treatment [1] [2].
The cellular efficacy of this compound has been demonstrated across a panel of hematologic tumor cells, including leukemia and myeloma models, with IC50 values ranging from 150 to 1000 nM. This potent anti-proliferative activity correlates with the compound's ability to downregulate phosphorylation of critical signaling nodes STAT3 and STAT5, confirming its dual mechanism of action at the cellular level [2].
This compound exerts its antitumor effects through simultaneous inhibition of PI3K and BCR-ABL1 signaling pathways, resulting in comprehensive suppression of oncogenic signaling networks that drive tumor survival and proliferation. The compound's unique ability to target these parallel pathways represents a significant advantage in overcoming the compensatory mechanisms that frequently limit targeted therapy effectiveness.
Diagram 1: this compound simultaneously inhibits PI3K and BCR-ABL1 signaling pathways, disrupting downstream survival and proliferation signals in cancer cells.
The PI3K/AKT/mTOR pathway represents a crucial signaling axis that regulates cell survival, growth, and metabolism. When activated by growth factors or oncogenic signals, PI3K catalyzes the conversion of PIP2 to PIP3, which recruits AKT to the plasma membrane where it becomes fully activated. AKT then phosphorylates numerous downstream substrates including mTOR, FOXO transcription factors, and BAD, collectively promoting cell survival and proliferation. In BCR-ABL1-positive leukemias, this pathway is hyperactivated through both direct interaction between BCR-ABL1 and the p85 regulatory subunit of PI3K, as well as through indirect mechanisms involving adaptor proteins such as GRB2, GAB2, and CRKL [3].
Concurrently, this compound directly targets the BCR-ABL1 tyrosine kinase, the driving oncoprotein in Philadelphia chromosome-positive leukemias. BCR-ABL1 constitutively activates multiple downstream signaling pathways including JAK/STAT, RAS/RAF/MEK/ERK, and MYC, leading to uncontrolled proliferation and suppressed apoptosis. The ability of this compound to inhibit both wild-type and mutant forms of BCR-ABL1 (with the exception of T315I) positions it as a valuable tool for addressing resistance to earlier-generation TKIs [2].
The convergence of this compound's inhibitory activity on STAT3 and STAT5 signaling represents a particularly important aspect of its mechanism. Both transcription factors are directly phosphorylated by BCR-ABL1 and are also regulated downstream of PI3K signaling, creating a synergistic inhibitory effect that effectively disrupts the transcriptional programs driving leukemogenesis. This dual pathway inhibition results in potent suppression of hematologic tumor cell proliferation and induction of apoptosis, as demonstrated in multiple cellular models [2].
This compound has demonstrated significant efficacy across a range of hematologic malignancy models, particularly in contexts where simultaneous inhibition of PI3K and BCR-ABL1 signaling provides therapeutic advantage. In comprehensive in vitro testing, the compound exhibited potent cytotoxic activity against leukemia and myeloma cell lines, with IC50 values typically ranging between 150-1000 nM. This broad activity profile reflects the importance of both targeted pathways in hematologic tumor survival and proliferation. Treatment with this compound resulted in marked downregulation of phosphorylated STAT3 and STAT5, confirming the compound's ability to effectively disrupt these critical signaling nodes in tumor cells. This effect is particularly significant given the established role of STAT activation in promoting cell cycle progression and preventing apoptosis in hematologic malignancies [2].
The dual targeting approach embodied by this compound addresses a common limitation of single-pathway inhibition, where compensatory activation of parallel signaling pathways often leads to treatment resistance. By simultaneously targeting both PI3K and BCR-ABL1, this compound produces a more comprehensive suppression of oncogenic signaling, resulting in enhanced antitumor effects compared to selective inhibitors of either pathway alone. This strategic approach is especially relevant for advanced-phase CML and Ph+ ALL, where multiple signaling pathways are often co-opted to drive disease progression and treatment resistance [2] [3].
Research with this compound has contributed significantly to understanding resistance mechanisms in targeted cancer therapy. The compound's lack of activity against the T315I BCR-ABL1 mutant highlights the continued challenge posed by this gatekeeper mutation, which introduces a steric hindrance that prevents effective binding of many ATP-competitive inhibitors. This limitation has motivated the development of alternative therapeutic strategies, including allosteric inhibitors and combination approaches [2].
Recent studies have elucidated various BCR-ABL1-independent resistance mechanisms that may be addressed by this compound's dual targeting capability. These include upregulation of alternative survival pathways such as FLT3 signaling, which has been identified in approximately 50% of blast phase CML cases. Additionally, overexpression of drug efflux transporters like P-glycoprotein (P-gp) represents another significant resistance mechanism that reduces intracellular accumulation of many kinase inhibitors. The structural features of this compound may offer advantages in this context, as recent research has demonstrated that strategic modification of molecular dipole moments and pKa values can minimize recognition by efflux transporters, potentially improving intracellular drug concentrations [4] [5].
The biochemical profiling of this compound against various kinase targets employs standardized in vitro kinase assays that quantify compound potency and selectivity.
Materials and Reagents:
Experimental Procedure:
Technical Notes:
Evaluation of this compound's effects on tumor cell proliferation employs standardized viability assays that quantify compound efficacy in cellular models.
Cell Culture Preparation:
MTT/XTT Assay Protocol:
Alternative Metabolic Assays:
Additional Endpoint Analyses:
Assessment of this compound's effects on downstream signaling pathways utilizes Western blotting to detect changes in phosphorylation status of key signaling proteins.
Sample Preparation:
Electrophoresis and Blotting:
Primary Antibodies (Cell Signaling Technologies):
Detection and Analysis:
Diagram 2: Experimental workflow for comprehensive characterization of this compound activity, spanning biochemical, cellular, and mechanistic studies.
The therapeutic landscape for BCR-ABL1-driven leukemias has evolved significantly with the development of multiple generations of tyrosine kinase inhibitors, each with distinct properties and clinical applications.
Table 3: Comparison of this compound with Other BCR-ABL1 Inhibitors
| Compound | Primary Targets | T315I Activity | Key Features | Limitations |
|---|---|---|---|---|
| This compound | PI3Kα/δ, BCR-ABL1 | No | Dual pathway inhibition, STAT3/5 suppression | No T315I activity |
| Imatinib | BCR-ABL1, PDGFR, c-KIT | No | First-generation TKI, established safety profile | Multiple resistance mutations |
| Dasatinib | BCR-ABL1, SRC family | No | Second-generation, broader mutation coverage | Pleural effusions, myelosuppression |
| Nilotinib | BCR-ABL1 | No | Second-generation, improved potency | Cardiovascular toxicity |
| Ponatinib | BCR-ABL1, FGFR, VEGFR | Yes | Third-generation, pan-mutation activity | Vascular occlusive events |
| Crizotinib | ALK, ROS1, MET, ABL1 | Yes | Dual ATP-pocket/allosteric mechanism | Limited ABL1 clinical data |
| Vamotinib | BCR-ABL1 | Yes | Third-generation, favorable safety | Phase 1, limited clinical data |
| KF1601 | BCR-ABL1, FLT3 | Yes | Dual inhibitor, addresses FLT3+ BP-CML | Preclinical stage |
This compound occupies a unique position in this landscape due to its dual targeting capability against both PI3K and BCR-ABL1. This distinguishes it from conventional TKIs that primarily focus on BCR-ABL1 inhibition alone. While third-generation inhibitors like ponatinib effectively target the T315I mutation, they are associated with significant toxicity concerns, particularly vascular occlusive events observed in up to 33% of patients [8] [4] [3].
Recent research has explored innovative approaches to address the limitations of current inhibitors. Crizotinib, FDA-approved for ALK and ROS1-positive NSCLC, has demonstrated unexpected activity against BCR-ABL1 through a seemingly unique double mechanism of action, binding both the ATP-binding site and allosterically affecting the myristoylation binding pocket. This dual mechanism enables activity against the T315I mutation and represents a promising approach for overcoming resistance [6].
Similarly, KF1601 represents another dual-targeting strategy, simultaneously inhibiting BCR-ABL1 and FLT3, which is activated in approximately 50% of blast phase CML cases. Preclinical studies demonstrate that KF1601 achieves complete tumor regression in xenograft models while showing a favorable safety profile compared to ponatinib in thrombo-inflammatory response assessments [4].
The emerging trend toward combination therapies and dual-target inhibitors reflects the growing recognition that single-target approaches are frequently insufficient for durable disease control, particularly in advanced-phase leukemias where multiple signaling pathways contribute to disease pathogenesis and treatment resistance [9].
This compound represents a significant advancement in targeted cancer therapy through its innovative dual inhibition of PI3K and BCR-ABL1 signaling pathways. The compound's ability to simultaneously disrupt these complementary oncogenic pathways positions it as a valuable research tool for investigating signaling network interactions in hematologic malignancies and a promising candidate for further therapeutic development.
The comprehensive suppression of both PI3K/AKT/mTOR and JAK/STAT signaling pathways enables this compound to overcome the compensatory mechanisms that frequently limit the efficacy of single-pathway inhibitors. This is particularly relevant in advanced-phase leukemias where multiple parallel signaling pathways are co-opted to drive disease progression and treatment resistance. The demonstrated efficacy against a broad panel of hematologic tumor cell lines, coupled with its favorable biochemical potency, supports further investigation of this compound as a potential therapeutic agent.
Future research directions should include combination studies with other targeted agents, particularly allosteric BCR-ABL1 inhibitors like asciminib, which might address the current limitation of T315I inactivity. Additionally, investigation of this compound in solid tumor models with coexisting PI3K mutations and ABL1 activation could expand its potential therapeutic applications. Further optimization of the compound's pharmaceutical properties, particularly regarding solubility and bioavailability, would facilitate in vivo efficacy studies and potential clinical translation.
ON 146040 disrupts key oncogenic signaling pathways that promote cancer cell survival and proliferation. The following diagram illustrates its core mechanism of action.
This dual-targeting mechanism is significant because it allows this compound to simultaneously block multiple critical survival pathways in cancer cells, particularly in hematologic malignancies [1].
In vitro studies demonstrate that this compound exhibits potent anti-cancer activity. It is highly potent in killing hematologic tumor cells, with IC50 values reported in the range of 150 to 1,000 nM [1] [2]. Treatment with this compound leads to the down-regulation of phosphorylated STAT3 and STAT5 in leukemia and myeloma cells, confirming the functional blockade of the targeted pathways [1].
For researchers working with this compound, key physical properties and handling guidelines are listed below.
| Property / Aspect | Specification |
|---|---|
| CAS Number | 1404231-34-0 [1] [3] [2] |
| Molecular Formula | C₂₄H₂₃N₇O₃S [1] [3] [2] |
| Molecular Weight | 489.55 g/mol [1] [3] [2] |
| Purity | Typically ≥95% to >98% [2] [4] [5] |
| Storage | -20°C, protect from light [1] [3] [5] |
| Solubility | 25 mg/mL in DMSO (requires warming to 60°C) [1] |
| Primary Solvent | DMSO (Hygroscopic; use newly opened solvent) [1] |
A critical limitation of this compound is its lack of activity against the T315I "gatekeeper" mutant of BCR-ABL [1] [2]. This is a common mutation that confers resistance to several ABL inhibitors, so this factor must be considered in experimental designs.
STAT3 is a transcription factor activated by cytokines and growth factors, playing key roles in cell processes like proliferation, differentiation, and apoptosis. Constitutive activation is strongly linked to tumor progression and poor prognosis in multiple cancers [1] [2].
Protein Structure: STAT3 comprises approximately 800 amino acids with a mass of 92 kDa. It has several functional domains [1]:
Activation Mechanism: STAT3 is primarily activated through phosphorylation. The canonical JAK-STAT3 pathway is initiated by ligands like IL-6. STAT3 can also be activated by non-receptor tyrosine kinases (e.g., c-src) and mitogen-activated protein kinases (MAPK) that phosphorylate Ser727 [1] [2].
| Phosphorylation Site | Activating Kinase | Functional Significance |
|---|---|---|
| Tyr705 | JAKs, Receptor tyrosine kinases | Induces STAT3 dimerization, nuclear translocation, and DNA binding; primary marker of activation [1] [2]. |
| Ser727 | MAPK (ERK1/2, p38) | Maximizes transcriptional activity; associated with mitochondrial STAT3 function [2] [3]. |
Persistent STAT3 activation promotes tumorigenesis by regulating genes involved in cell survival, proliferation, angiogenesis, and immune evasion [1]. Recent studies highlight its role in Glioblastoma (GBM) and novel activation mechanisms.
Common Assays for Investigating STAT3
Researchers use various methods to study STAT3 activity and function in malignancies [4]:
STAT3 Signaling Pathway Diagram
The diagram below illustrates the core JAK/STAT3 activation mechanism and key regulatory nodes.
STAT3 activation is initiated by extracellular signals and tightly regulated by negative feedback.
Targeting STAT3 remains a central focus in oncology drug development due to its profound role in cancer progression.
The table below summarizes the core biochemical properties and known targets of ON 146040.
| Property | Description |
|---|---|
| CAS Number | 1404231-34-0 [1] [2] [3] |
| Chemical Formula | C₂₄H₂₃N₇O₃S [1] [2] [3] |
| Molecular Weight | 489.55 g/mol [1] [2] [3] |
| Primary Targets & IC₅₀ | PI3Kα: 14 nM; PI3Kδ: 20 nM; Abl1: <150 nM [2] [3] |
| Secondary Targets & IC₅₀ | PI3Kβ: 3 μM; PI3Kγ: 1 μM [2] [3] |
| Mechanism | Dual inhibitor of PI3K (α/δ isoforms) and BCR-ABL, leading to downregulation of STAT3 and STAT5 phosphorylation [1] [3] |
| Cellular Activity | Kills hematologic tumor cells (IC₅₀ range: 150 - 1000 nM) [1] [3] |
STAT5 (Signal Transducer and Activator of Transcription 5) is a crucial protein for immune regulation and homeostasis, playing a key role in the development, proliferation, and survival of various hematopoietic cells like B cells, T cells, and NK cells [4]. Its activation is tightly regulated, and its hyperactivation is strongly associated with cancers, particularly hematologic malignancies [4] [5].
The following diagram illustrates the canonical JAK-STAT5 signaling pathway and the points of intervention for this compound.
This compound inhibits upstream activators of JAK-STAT5 signaling [1] [3].
For researchers aiming to investigate this compound, here is a generalized experimental workflow covering key biochemical and cellular assays.
Key experimental stages for characterizing this compound activity.
Biochemical Kinase Inhibition Assay
Cell Viability/Proliferation Assay
Mechanism Validation via Western Blot
STAT3/STAT5 Balance in Cancer Immunotherapy: Recent research highlights the critical balance between STAT5 and STAT3 in dendritic cells (DCs) for effective anti-tumor immunity [6]. STAT5 activity promotes immunogenic DC function, whereas STAT3 acts as a key immunosuppressive factor in the tumor microenvironment. This compound's ability to disrupt both STAT3 and STAT5 pathways positions it as a candidate for modulating this balance [6].
Limitations to Consider: this compound is not active against the T315I mutant of BCR-ABL, a common resistance mutation [1] [3]. Researchers should genotype cell lines or primary samples before use. Furthermore, much of the existing data is from hematologic malignancies; its efficacy in solid tumors may be different.
Here is a summary of the solubility information for ON 146040:
| Property | Value / Specification |
|---|---|
| Solvent | DMSO [1] [2] |
| Stock Solution Concentration | 25 mg/mL (51.07 mM) [1] [2] |
| Preparation Method | Ultrasonication and warming to 60°C [1] [2] |
| Important Note | Hygroscopic DMSO can impact solubility; use newly opened DMSO for best results [1] [2] |
Recommended Protocol for Stock Solution Preparation [1] [2]:
When using DMSO as a solvent, especially in biological assays, it is critical to account for its potential effects on your experimental system. Recent research highlights several important factors:
To help visualize the mechanism of action of this compound within a cellular signaling context, the following diagram maps its primary targets and downstream effects:
This compound is a dual PI3K and BCR-ABL inhibitor that disrupts oncogenic signaling.
Key Biological Activity [1] [2]:
Compound Overview ON 146040 is a potent small-molecule inhibitor primarily targeting the Phosphoinositide 3-Kinase (PI3K) isoforms α and δ, and also demonstrates activity against the Abl1 kinase, including mutant forms of BCR-ABL. It represents a first-in-class dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 signaling pathways, showing promise in killing hematologic tumor cells [1].
The core biochemical profiling of this compound, detailing its potency against key kinase targets, is summarized in the table below.
Table 1: Biochemical IC50 Profile of this compound [1]
| Target | IC50 Value | Notes |
|---|---|---|
| PI3Kα | 14 nM | Primary target; potent inhibition |
| PI3Kδ | 20 nM | Primary target; potent inhibition |
| Abl1 | < 150 nM | Inhibits wild-type and some mutants |
| PI3Kγ | 1 μM | Minor inhibition |
| PI3Kβ | 3 μM | Minor inhibition |
Key Cellular Activity: this compound is highly potent in killing hematologic tumor cells, with IC50 values reported in the range of 150 to 1,000 nM. Treatment with this compound leads to the down-regulation of phosphorylated STAT3 and STAT5 in leukemia and myeloma cells [1].
1. In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines the general method for determining the IC50 values of this compound against various kinases, such as PI3K isoforms and Abl1 [1].
2. In Vitro Cell Viability and Pathway Analysis Assay
This protocol describes the assessment of this compound's efficacy in hematologic tumor cell lines [1].
The following diagram illustrates the experimental workflow for evaluating this compound and its mechanism of action.
Diagram 1: Experimental workflow for evaluating this compound, progressing from biochemical assays to mechanistic analysis.
The diagram below summarizes the key signaling pathways targeted by this compound and the subsequent downstream effects measured in experiments.
Diagram 2: this compound inhibits PI3Kα/δ and Abl1, disrupting downstream STAT3/5 signaling and oncogenic phenotypes [1].
The available data clearly establishes this compound as a potent dual-target inhibitor. However, to enable full reproducibility and application in drug development, future research should focus on:
You can structure your application notes for ON 146040 using the following sections, substituting the generic information with specifics from your compound's literature or manufacturer's datasheet.
The diagram below outlines the key stages in a standard cell viability assay, which can be adapted for testing compounds like this compound.
You can select a method based on your experimental needs. The table below compares several common assay types.
| Assay Type | Principle / Marker | Key Advantages | Key Limitations / Considerations |
|---|---|---|---|
| ATP-based (e.g., CellTiter-Glo) | Detection of ATP from metabolically active cells [1] | High sensitivity, fast, broad linear range, suitable for high-throughput [1] | Requires cell lysis; less suitable for multiplexing with other assays on live cells |
| Tetrazolium Reduction (e.g., MTS, MTT) | Reduction of tetrazolium salts to colored formazan by viable cells [1] | Well-established method | Long incubation (1-4 hours); MTT product is insoluble, requiring extra solubilization step [1] |
| Resazurin Reduction (e.g., CellTiter-Blue) | Reduction of resazurin to fluorescent resorufin by viable cells [1] [2] | Homogeneous, relatively inexpensive, more sensitive than tetrazolium assays [1] | Fluorescence from test compounds may cause interference; signal accumulates over time [1] |
| Protease Activity (Live-Cell) | Detection of a unique protease activity in live cells using a fluorogenic substrate [1] | Shorter incubation (0.5-1 hour); allows multiplexing with other assays as cells are not lysed [1] | Signal is dependent on specific protease activity |
| Cytotoxicity (e.g., LDH release) | Measures lactate dehydrogenase (LDH) released from dead cells with compromised membranes [1] | Directly measures dead cells; can be multiplexed with viability assays | Can be affected by background signal from serum in culture media |
The table below summarizes the available information on ON 146040:
| Property | Description |
|---|---|
| Catalog Number | T12310 [1] |
| CAS Number | 1404231-34-0 [1] |
| Alias | ZINC211117138 [1] |
| Molecular Weight | 489.55 [1] |
| Molecular Formula | C₂₄H₂₃N₇O₃S [1] |
| Bioactivity Description | Effective inhibitor of PI3K isoforms; highly potent in killing hematologic tumor cells [1]. |
| Key Targets (IC₅₀) | PI3Kα: 14 nM; PI3Kδ: 20 nM; PI3Kγ: 1 μM; PI3Kβ: 3 μM; Abl-1: 150 nM [1] |
| Observed Mechanism in Hematologic Tumors | Downregulates phosphorylation of STAT3 and STAT5 in leukemia and myeloma cells [1]. |
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on hematologic tumor cells, based on the available data.
The search results do not contain a full, citable methodology. However, based on the bioactivity description [1], the general workflow for testing this compound in hematologic tumor cells would involve the steps in the diagram below.
The search results are insufficient to create the detailed Application Notes and Protocols you requested. Key information that is currently missing includes:
Understanding the signaling pathways that govern leukemia cell behavior is crucial for developing targeted therapies. The table below summarizes some of the core pathways involved.
| Pathway Name | Key Molecular Components | Primary Role in Leukemia/LSCs | Potential Therapeutic Implications |
|---|---|---|---|
| PI3K/AKT/mTOR | PI3K, AKT, mTORC1/2, PTEN, FOXO [1] | Regulates cell survival, proliferation, metabolism, and protein synthesis; often dysregulated [1]. | mTOR inhibitors (e.g., rapamycin); AKT inhibitors; targeting LSC maintenance [1]. |
| Wnt/β-catenin | Wnt, β-catenin, GSK-3β [2] [1] | Promotes self-renewal of LSCs and tumor initiation [2] [1]. | Developing inhibitors of Wnt signaling to target LSC self-renewal [2]. |
| Notch | Notch 1-4, DLL, JAG [2] [1] | Can act as an oncogene or tumor suppressor, context-dependent; influences cell fate [1]. | Notch inhibitors (e.g., gamma-secretase inhibitors) are under investigation [2]. |
| TGF-β | TGF-β, SMAD proteins [1] | Can inhibit proliferation or promote EMT and metastasis; complex, dual role [1]. | Strategies to counteract its pro-metastatic signaling in the tumor microenvironment [1]. |
| STAT3 | STAT3, JAK kinases [2] | Promotes cell survival, proliferation, and immune evasion [2]. | JAK/STAT inhibitors are being explored as therapeutic options [2]. |
While specific protocols for ON 146040 cells need to be established, the following are standard methodologies used in leukemia cell biology.
(Viable Cell Count / Total Cell Count) * 100.This is critical for identifying and isolating specific cell populations, like LSCs.
The diagram below, generated using Graphviz, illustrates the core signaling pathways that are frequently active in leukemia cells and their crosstalk.
Diagram Title: Core Signaling Pathways in Leukemic Stem Cells
The experimental framework provided is a starting point. For the this compound cell line, the first step is to empirically characterize it using these standard assays. Key questions to address include: What is its baseline proliferation rate? What is its immunophenotype based on flow cytometry? Which of the signaling pathways summarized in the diagram are constitutively active?
Furthermore, the bone marrow microenvironment plays a critical role in protecting LSCs. Therefore, advanced models such as co-culture systems with stromal cells should be developed to mimic this protective niche and test drug efficacy more accurately [2] [3]. The ultimate goal is to identify unique vulnerabilities of the this compound cells that can be therapeutically exploited.
| Cell Line Name | Key Characteristics / Findings | Transcriptional Correlation with Patient Tumors (Median Spearman R) [1] |
|---|---|---|
| ANBL-6 | Often requires IL-6 for growth, potentially modeling the bone marrow niche [1]. | 0.54 (Highest ranked) |
| RPMI-8226 | One of the earliest and most widely used lines [1]. | 0.35 (Ranked 48 of 66) |
| U-266 | One of the earliest and most widely used lines [1]. | 0.35 (Ranked 52 of 66) |
| MMM.1 | - | 0.35 (Lowest ranked) |
A 2020 study that correlated global gene expression patterns of 66 MM cell lines with 779 patient tumors found that ANBL-6 was the most representative of patient disease, while some widely used lines like RPMI-8226 and U-266 showed poor correlation [1]. Cell lines cultured with Interleukin-6 (IL-6) showed significantly improved transcriptional correlations with patient tumors [1].
Multiple intracellular signaling pathways are crucial in MM pathogenesis. The diagram below illustrates the key pathways and their crosstalk in the bone marrow microenvironment [2] [3].
These pathways are activated through three main routes in the bone marrow microenvironment [3]:
Given that "ON 146040" is not identified in the literature, here are steps you can take to proceed with your work:
The table below summarizes the key identification and structural information for ON 146040:
| Property | Description |
|---|---|
| CAS Number | 1404231-34-0 [1] [2] |
| Molecular Formula | C₂₄H₂₃N₇O₃S [1] [2] |
| Molecular Weight | 489.55 g/mol [1] |
| Purity | ≥98% [1] |
| Synonyms | ON-146040, ON146040 [2] |
| Description | A dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 pathways [1]. |
The Safety Data Sheet (SDS) classifies this compound with specific hazards that must be addressed in the laboratory [2].
| Hazard Classification | Hazard Statements |
|---|---|
| Acute Toxicity (Oral, Category 4) | H302: Harmful if swallowed [2]. |
| Acute Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long-lasting effects [2]. |
| Chronic Aquatic Toxicity (Category 1) |
Adherence to the following safety precautions is essential when handling this compound [2]:
The search results do not contain specific solvent, concentration, or step-by-step preparation protocols for this compound. The following guidance is based on standard laboratory practice for preparing stock solutions of research compounds.
To obtain the specific information needed for your research, consider the following approaches:
The fundamental principle for most dilution calculations is the formula C₁V₁ = C₂V₂, where C₁ and V₁ are the concentration and volume of the initial stock solution, and C₂ and V₂ are the concentration and volume of the final working solution [1] [2] [3].
The table below outlines the key variables and how to solve for any one of them:
| Variable | Description | Common Units |
|---|---|---|
| C₁ | Concentration of the initial stock solution | M (mol/L), µg/µL |
| V₁ | Volume of the initial stock solution to use | L, mL, µL |
| C₂ | Desired concentration of the final working solution | M (mol/L), µg/µL |
| V₂ | Desired final volume of the working solution | L, mL, µL |
To find the required volume of stock solution (V₁), the formula is rearranged as follows [1]: V₁ = (C₂ × V₂) / C₁
This section provides a step-by-step protocol for preparing a working solution from a concentrated stock.
The following diagram outlines the core procedural steps:
Serial dilution involves sequentially diluting a solution to achieve a wide range of concentrations, which is common for creating standard curves or in immunoassays [1].
The following diagram illustrates the process of creating a serial dilution with a 10-fold dilution factor at each step.
For convenience and to verify manual calculations, you can use these online tools:
ON 146040 represents a first-in-class dual PI3K and BCR-ABL inhibitor. It is a small molecule with the molecular formula C₂₄H₂₃N₇O₃S and a molecular weight of 489.55 g/mol [1].
Table 1: In vitro Biochemical Inhibitory Profile of this compound [1]
| Target | IC₅₀ Value | Inhibition Specificity |
|---|---|---|
| PI3Kα | 14 nM | Primary Target |
| PI3Kδ | 20 nM | Primary Target |
| Abl1 | < 150 nM | Primary Target (incl. some mutants) |
| PI3Kγ | 1 μM | ~70x less potent vs. PI3Kα |
| PI3Kβ | 3 μM | ~200x less potent vs. PI3Kα |
| Abl1 (T315I mutant) | Not Active | Notable exception |
Table 2: Cellular Anti-Proliferative Activity of this compound [1] Note: IC₅₀ values are representative and may vary by cell line.
| Assay Type | Cell Line / Context | Key Finding / IC₅₀ Range |
|---|---|---|
| Anti-proliferative | Hematologic tumor cells (e.g., leukemia, myeloma) | 150 nM to 1,000 nM |
| Mechanistic | Leukemia and myeloma cells | Downregulation of STAT3 and STAT5 phosphorylation |
The following protocols summarize key methodologies used to characterize this compound's in vitro activity.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase proteins [1].
This protocol evaluates the potency of this compound in killing cancer cells in culture [1].
This protocol confirms the mechanism of action by examining the effect of this compound on key signaling pathways [1].
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its in vitro assessment.
Diagram 1: this compound inhibits PI3Kα/δ and Abl1, disrupting STAT3/5 signaling to curb cancer cell proliferation and survival [1].
Diagram 2: A logical workflow for the comprehensive in vitro evaluation of this compound activity [1].
ON 146040 is a small molecule recognized for its dual inhibitory action, primarily investigated in hematologic tumor research [1] [2] [3]. It simultaneously targets key oncogenic pathways, making it a valuable tool for studying complex signaling networks in cancer biology [1] [4].
Mechanism of Action: this compound primarily functions as a potent inhibitor of the PI3Kα and PI3Kδ isoforms, with half-maximal inhibitory concentration (IC50) values in the nanomolar range [1] [2] [3]. It also effectively inhibits Abl1 kinase and several of its mutant forms, including the BCR-ABL fusion oncoprotein [1] [4]. By targeting these upstream activators, this compound disrupts the phosphorylation and activation of downstream effectors STAT3 and STAT5, which are crucial for cell survival and proliferation in certain cancers [1] [2] [4].
Primary Research Applications: Its main application is in the study of hematological malignancies, such as leukemia and myeloma [1] [4]. Researchers use it to investigate the crosstalk between the PI3K and BCR-ABL signaling pathways and to explore strategies for overcoming resistance to single-target therapies [1].
The table below summarizes the key inhibitory profile of this compound against its primary targets, which forms the basis for its use in experimental design.
Table 1: Inhibitory Profile (IC50) of this compound
| Target | IC50 Value | Significance in Research |
|---|---|---|
| PI3Kα | 14 nM [1] [2] [3] | Key for studying the role of the PI3K-AKT pathway in cell growth, survival, and metabolism [4]. |
| PI3Kδ | 20 nM [1] [2] [3] | Important for immunological studies and B-cell malignancies. |
| Abl1 | < 150 nM [1] [4] [3] | Critical for researching BCR-ABL driven cancers like chronic myeloid leukemia (CML). |
| PI3Kγ | 1 μM [1] [3] | Demonstrates selectivity over this isoform. |
| PI3Kβ | 3 μM [1] [3] | Demonstrates selectivity over this isoform. |
This protocol outlines the use of this compound to assess its cytotoxic effects and impact on signaling pathways in hematologic tumor cell lines.
Objective: To determine the anti-proliferative efficacy of this compound and analyze its effect on STAT3/STAT5 phosphorylation in leukemia or myeloma cells.
Materials:
Procedure:
For animal studies, this compound requires formulation to ensure solubility and bioavailability. The table below lists common formulations as suggested by suppliers.
Table 2: Example In Vivo Formulation Protocols for this compound
| Route | Formulation Composition | Preparation Instructions |
|---|---|---|
| Oral (Gavage) | 0.5% CMC Na [2] | Suspend the compound in a 0.5% carboxymethyl cellulose sodium solution in water. |
| Intraperitoneal (IP) Injection | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2] | Add DMSO stock solution to PEG300, then add Tween 80, and finally mix with saline. |
| Intraperitoneal (IP) Injection | 10% DMSO + 5% Tween 80 + 85% Saline [2] | Add DMSO stock solution to Tween 80, then mix thoroughly with saline. |
| Intraperitoneal (IP) Injection | 10% DMSO + 90% Corn Oil [2] | Mix the DMSO stock solution directly with corn oil. |
The following diagram illustrates the mechanistic pathway and experimental workflow for using this compound in a research setting, integrating its targets and expected downstream effects.
This compound serves as a powerful chemical probe for deconvoluting the intertwined roles of PI3K isoforms and BCR-ABL in oncogenesis. Its defined inhibitory profile allows researchers to investigate combination therapy strategies and mechanisms of resistance, particularly in hematologic cancers. Future research with this compound could explore its efficacy in patient-derived xenograft (PDX) models or its potential in combination with other targeted agents.
Phosphorylation is a central regulatory mechanism in cellular signaling, controlling processes like signal transduction and cell cycle progression. Its dysregulation is a hallmark of diseases such as cancer, making the ability to quantitatively monitor phosphorylation events crucial for understanding disease mechanisms and drug effects [1].
The antibody CSB-PA146040 is raised against the Human TRAF5 protein [2]. While the search results do not contain a specific phosphorylation assay protocol for this antibody, the principles of immunoprecipitation-based phosphorylation assays are well-established and can be adapted.
The following protocol is adapted from a generic 7TM Phosphorylation Assay, which can serve as a template for developing an assay for TRAF5 [3]. This procedure is designed for a 96-well plate format and uses immunoprecipitation of affinity-tagged receptors followed by detection with phosphosite-specific antibodies.
Workflow Overview:
The diagram below illustrates the key steps of the assay workflow.
Required Materials and Reagents:
Step-by-Step Procedure:
To accurately quantify phosphorylation, signals must be normalized to the total amount of target protein to account for variations in cell number, transfection efficiency, and protein extraction.
Calculation Method:
Normalized Phospho-Signal = (Phosphorylation OD405 - Background) × (Mean of All Total Protein OD405 / Corresponding Total Protein OD405)
This adjusts the phosphorylation signal based on the amount of receptor in each specific sample [3].Beyond immunochemical methods, other powerful techniques exist for phosphorylation analysis.
Comparative Table of Assay Methods:
| Assay Method | Principle | Key Features | Throughput | Key Applications |
|---|
| Immunoassay (e.g., described protocol) [3] | Immunoprecipitation and colorimetric/chemiluminescent detection with phospho-specific antibodies. | Measures specific, known phosphosites; accessible equipment. | Medium | Target validation, pharmacodynamic studies. | | Phos-tag SDS-PAGE [4] | Phosphate-binding molecule in gel causes mobility shift for phosphorylated proteins. | Identifies phosphorylation states without antibodies; visualizes multiple states. | Low | Initial assessment of protein phosphorylation, in vivo phosphorylation quantification. | | Targeted Mass Spectrometry (e.g., SigPath) [1] | LC-MS/MS analysis of enriched phosphopeptides using heavy isotope-labeled internal standards. | Highly multiplexed (100s of sites), quantitative, high specificity. | High | Systems-level signaling analysis, biomarker discovery, deep pharmacodynamic profiling. |
Mass Spectrometry Workflow:
For context, the SigPath targeted MS assay follows a different workflow, as shown below [1].
TRAF5 is an adapter protein that transduces signals from TNF receptor family members, playing a role in activating NF-κB and JNK pathways, which are involved in cell survival and inflammation [2]. The diagram below situates TRAF5 within a simplified signaling context.
ON 146040 is a potent small-molecule inhibitor primarily developed for cancer research, with a unique mechanism of action targeting two key signaling pathways.
The table below summarizes the key inhibitory profile of this compound.
| Target | IC₅₀ Value | Note/Context |
|---|---|---|
| PI3Kα | 14 nM | Primary target [1] [2] [3] |
| PI3Kδ | 20 nM | Primary target [1] [2] [3] |
| Abl1 | < 150 nM | Inhibits wild-type and some mutants (except T315I) [1] [3] |
| PI3Kβ | 3 μM | Less sensitive, significant inhibition may require higher concentrations [1] |
| PI3Kγ | 1 μM | Less sensitive, significant inhibition may require higher concentrations [1] |
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase isoforms, based on standard biochemical assay principles [1] [3].
1. Reagent Preparation
2. Assay Execution
3. Detection and Data Analysis
This protocol is used to validate this compound's cellular activity by assessing its effect on downstream signaling pathways in hematologic tumor cells [1] [3].
1. Cell Treatment
2. Cell Lysis and Protein Quantification
3. Immunoblotting (Western Blot)
The following diagrams illustrate this compound's mechanism of action and a key experimental workflow.
Diagram 1: this compound Dual Inhibitory Mechanism. This diagram shows how this compound simultaneously inhibits PI3K and BCR-ABL, leading to the downregulation of STAT3/STAT5 signaling and suppression of tumor survival pathways [1] [2] [3].
Diagram 2: Workflow for Cellular Pathway Analysis. This experimental flowchart outlines the key steps for using western blotting to validate the cellular efficacy of this compound by monitoring the downregulation of phosphorylated STAT3 and STAT5 [3].
The primary research application of this compound is in hematologic cancer research, particularly for studying diseases where PI3K signaling and BCR-ABL mutations play a synergistic role in oncogenesis [1] [3]. Its unique dual-inhibition profile makes it a valuable tool compound for:
The table below summarizes general approaches you can consider, based on current research.
| Strategy | Mechanism | Key Findings/Applications |
|---|---|---|
| Co-crystal/Salt Formation [1] | Disrupts intermolecular crystal lattice, reducing thermodynamic barrier to solvation. | Co-crystals of dihydromyricetin (e.g., with trolaine) showed transformed solubility, enhanced absorption/distribution, and improved bioactivity [1]. |
| Nanoparticle Manufacturing via Antisolvent Precipitation [2] | Creates nanoparticles via rapid mixing of solvent (solute) & antisolvent, increasing surface area for dissolution. | Used in lipid nanoparticle production for mRNA vaccines. Ultrasonic microreactors (USMRs) intensify mixing, enabling scalable production of uniform nanoparticles [2]. |
| Computational Solubility Prediction [3] | Uses Quantitative Structure-Property Relationship (QSPR) models to predict intrinsic aqueous solubility from chemical structure. | Helps identify suitable counterions for salts/co-crystals and prioritize compounds with favorable solubility profiles early in development [3]. |
Based on the strategies above, here is a potential workflow you could adapt for a low-solubility compound like ON 146040.
Co-crystal/Salt Formation Screening [1]
Nanoparticle Manufacturing via Antisolvent Precipitation with Ultrasonic Microreactors (USMRs) [2]
Q: Why is intrinsic aqueous solubility important in drug development? A: Intrinsic solubility is a fundamental property of the uncharged compound. It is independent of pH and, together with the dissociation constant (pKa), allows for the prediction of solubility under various physiological pH conditions. This is critical for understanding in vivo dissolution and absorption [3].
Q: My compound has many hydrophilic groups but is still poorly soluble. Why? A: This can occur due to strong intermolecular hydrogen bonds within the crystal lattice that shield the hydrophilic groups, making the compound behave as ostensibly hydrophobic. Formulating it as a salt or co-crystal can disrupt this lattice and "unlock" the hydrogen-bonding capacity, significantly improving water solubility [1].
Q: How can I ensure consistent nanoparticle quality when scaling up production? A: Using ultrasonic microreactors (USMRs) allows for dual-parameter control (fluid flow and ultrasound power) over mixing intensity. Developing a scale-up strategy based on maintaining a constant mixing time, as predicted by a mixing model for the USMRs, can help ensure consistent nanoparticle size across different production scales [2].
The table below summarizes the key specifications for the TAM Panel 146040 based on the available information [1]:
| Feature | Specification |
|---|---|
| Product Name | TAM Panel 146040 |
| Material | Stainless Steel |
| Plate Thickness | 0.100" (2.5 mm) |
| Test Surface | Half hard chrome coated (with cracks), half grit blasted |
| Primary Use | Process verification for liquid penetrant testing (dye and fluorescent) |
| Compliance | Pratt & Whitney Requirements TAM 146040 |
While specific protocols for ON 146040 are not available, the U.S. Environmental Protection Agency (EPA) encourages an alternative approach for stability studies that may be useful for structuring your own protocols [2]. Furthermore, a research paper on the stability of parenteral nutrition highlights key parameters and methodologies that are standard in stability testing across scientific fields [3].
You can adapt the following experimental framework:
The following Graphviz diagram outlines the core workflow for a general stability study that you can adapt for your specific needs.
Short Title: Experimental Stability Study Workflow
What is the T315I "gatekeeper" mutation? The T315I is a point mutation in the BCR-ABL kinase domain where threonine is replaced by isoleucine at position 315. This residue is critical for hydrogen bonding with many tyrosine kinase inhibitors (TKIs). The mutation sterically blocks drug binding and abolishes key interactions, conferring resistance to nearly all first- and second-generation ATP-competitive BCR-ABL inhibitors [1].
Why are most TKIs inactive against the T315I mutant? The substitution of the smaller threonine with the larger, hydrophobic isoleucine creates a steric hindrance that physically prevents most inhibitors from binding effectively. Furthermore, the loss of the threonine side chain disrupts a critical hydrogen bond that many TKIs, like imatinib, rely on for stable binding [1].
Which inhibitors are active against the T315I mutant? Third-generation TKIs have been developed specifically to target the T315I mutant. Ponatinib is an FDA-approved multi-TKI inhibitor that is active against BCR-ABL, including the T315I mutant [2]. Other investigational inhibitors mentioned in the literature that target T315I include AP24534, VX-680 (MK-0457), and PHA-739358 [1].
What are the recommended methods for detecting the T315I mutation? Several sensitive methods are available, ranging from qualitative to highly quantitative:
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpected TKI Resistance | Emergence of a T315I mutant subclone undetectable at therapy initiation. | Use high-sensitivity method (ddPCR) to detect low-level mutations before they dominate [3] [4]. |
| Inconsistent Mutation Quantification | Use of low-sensitivity or non-quantitative methods (e.g., direct Sanger sequencing). | Adopt ddPCR for precise, reproducible quantification of mutant allele burden to track clonal evolution [4]. |
| Resistance in Advanced Disease | Higher T315I mutation frequency in advanced-phase CML and Ph+ ALL [5]. | Prioritize mutation screening for patients in accelerated/blastic phase CML or with Ph+ ALL, even with short disease course [5] [3]. |
This protocol is based on a 2024 study that highlights ddPCR's superior sensitivity for detecting and quantifying the T315I mutation [3] [4].
Workflow Diagram
Key Steps:
Performance Characteristics:
This general workflow is synthesized from historical drug development efforts against T315I [1].
Screening Strategy Diagram
Key Steps:
The table below summarizes four common assay methods suitable for detecting ON 146040-induced cell death, each with different readouts and complexity levels.
| Assay Method | Detection Principle | Readout | Throughput | Key Considerations |
|---|---|---|---|---|
| Real-time Live-Cell Imaging (e.g., IncuCyte with PI) [1] | Propidium iodide (PI) enters dead cells with compromised membranes, binding to DNA. | Fluorescence (red) and phase-contrast images over time. | High (96/384-well) | Kinetic data; simple; requires specialized live-cell imager [1]. |
| MTT Tetrazolium Reduction [2] | Metabolically active cells reduce yellow MTT to purple formazan crystals. | Absorbance (570 nm). | Medium (96-well) | End-point only; requires solubilization; signal reflects metabolic activity, not just cell number [2]. |
| Caspase-3/7 Activity (IncuCyte) [3] | Fluorescent caspase-3/7 substrate is cleaved during apoptosis. | Green fluorescence (apoptotic cells). | High (96-well) | Specific for apoptosis; real-time kinetics; compatible with co-culture models [3]. |
| Annexin V Staining (IncuCyte) [3] | Binds phosphatidylserine (PS) exposed on the outer leaflet of the apoptotic cell membrane. | Green or red fluorescence (apoptotic cells). | High (96-well) | Early apoptosis marker; requires calcium in buffer; can also stain late apoptotic/necrotic cells [3]. |
This protocol uses PI and live-cell imaging to simultaneously monitor cell confluence and death kinetics [1].
Materials:
Procedure:
This flexible protocol uses Annexin V or Caspase-3/7 reagents to specifically measure apoptotic death of tumor cells, suitable for co-culture systems [3].
Materials:
Procedure for Adherent Tumor Cells:
Here are answers to frequently asked questions to help you troubleshoot your experiments.
Q1: My assay shows high background fluorescence in the PI channel. What could be the cause?
Q2: After adding MTT, the formazan crystals formed look granular and uneven, leading to high well-to-well variation.
Q3: My positive control for apoptosis is not working, and I see no signal from my caspase-3/7 reagent.
Q4: My cells are detaching from the plate during the assay, which is skewing my confluence and death measurements.
The diagram below illustrates the two main apoptosis pathways your compound this compound might be triggering, based on well-established molecular biology [5] [6].
To systematically optimize and run your cell death assay, you can follow the generic workflow below, which can be adapted to the specific protocols above [1] [3].
This is a common issue that can occur at multiple stages of the Western blot process. The table below outlines the primary causes and their solutions.
| Possible Cause | Recommended Solution |
|---|---|
| Antibody Issues | Confirm antibody specificity and host species; check expiration date; avoid repeated freeze-thaw cycles; use fresh aliquots [1] [2]. Increase antibody concentration or extend incubation time (e.g., overnight at 4°C) [2] [3]. |
| Insufficient Antigen | Increase total protein loaded (e.g., 20-30 µg for whole cell extracts, up to 100 µg for modified targets in tissues) [1]. Use a positive control (recombinant protein or known expressing cell line) to confirm experimental setup [1] [3]. |
| Inefficient Transfer | Verify transfer success with reversible stains like Ponceau S [2]. For high molecular weight proteins, increase transfer time; for low molecular weight proteins, reduce time to prevent "blow-through" and use a 0.2 µm pore size membrane [1] [2]. |
| Inactive Detection Reagents | Ensure chemiluminescent substrates are not expired [2]. Check that buffers do not contain sodium azide, which inhibits HRP activity [2] [3]. |
| Sub-optimal Buffer Choice | Dilute primary antibody in the recommended buffer (e.g., BSA or milk per the manufacturer's protocol); failure to do so can severely compromise sensitivity [1]. |
High background makes specific bands difficult to distinguish and is often related to antibody or blocking conditions.
| Possible Cause | Recommended Solution |
|---|---|
| Antibody Concentration Too High | Titrate and reduce the concentration of both primary and secondary antibodies [4] [2]. |
| Insufficient Blocking or Washing | Ensure adequate blocking (at least 1 hour at room temperature) with 5% non-fat dry milk or 3% BSA [4] [5] [3]. Increase wash number, duration, and volume; include 0.1% Tween 20 in wash buffers [4] [2]. |
| Incompatible Blocking Buffer | For phosphoproteins or with avidin-biotin systems, avoid milk and use BSA in Tris-buffered saline instead [4]. For alkaline phosphatase (AP) conjugates, use TBS instead of PBS [4]. |
| Membrane Handling | Do not let the membrane dry out during incubations. Always handle with gloves or forceps to prevent contamination [4]. |
Unexpected bands can complicate interpretation and may be due to protein integrity or antibody specificity.
| Possible Cause | Recommended Solution |
|---|---|
| Protein Degradation | Use fresh samples and add protease/phosphatase inhibitors to the lysis buffer to prevent protein breakdown [1] [2] [6]. |
| Post-Translational Modifications | Modifications like glycosylation, phosphorylation, or ubiquitination can cause shifts in molecular weight. Consult resources like PhosphoSitePlus for information on your target [1]. |
| Antibody Cross-Reactivity | Use monospecific or affinity-purified antibodies [3]. Run a control with the secondary antibody alone to check for non-specific binding [2] [3]. |
| Overloaded Gel | Reduce the amount of total protein loaded per lane [1] [4]. |
| Incomplete Reduction | Use fresh reducing agents (DTT or β-mercaptoethanol) in the sample buffer and ensure complete heating for denaturation [2] [3]. |
Abnormal band shapes can indicate problems during the electrophoresis phase.
| Possible Cause | Recommended Solution |
|---|---|
| Air Bubbles or Impurities | Remove bubbles when pouring the gel and during transfer. Centrifuge samples before loading to remove insoluble debris [7] [2]. |
| Salt or Detergent Concentration | High salt or detergent in samples can cause streaking and distorted bands. Ensure salt concentration does not exceed 100 mM and keep SDS-to-nonionic detergent ratio at least 10:1 [4]. |
| Gel Polymerization Issues | Wait for the gel to polymerize completely before use. Ensure all liquids are pure and free of contaminants [7]. |
| Electrophoresis Voltage Too High | Running the gel at too high a voltage can generate heat, leading to "smiling" bands. Reduce voltage and run the gel at 4°C if necessary [2] [5]. |
A successful Western blot depends on a robust and well-optimized protocol. The following diagram illustrates the key stages of the workflow and critical control points for troubleshooting.
To complement the workflow, here are the detailed methodologies for critical experimental steps based on technical protocols [8] [6] [5]:
Sample Preparation (Critical for Band Integrity)
Electrophoresis and Transfer (Critical for Separation & Blotting)
Immunoblotting (Critical for Specificity)
| Property | Details |
|---|---|
| Molecular Formula | C₂₄H₂₃N₇O₃S [1] |
| Molecular Weight | 489.55 g/mol [1] |
| Primary Targets & IC₅₀ | PI3Kα (≈14 nM), PI3Kδ (≈20 nM) [2] [3] |
| Secondary Targets & IC₅₀ | Abl1 (& mutant versions, <150 nM) [2] [3] |
| Cellular Activity | Kills hematologic tumor cells (IC₅₀ 150-1000 nM) [1] |
| Key Pathway Effect | Down-regulates STAT3 & STAT5 phosphorylation [2] [3] |
| Half-life | ~17 hours [1] |
Based on the gathered data, ON 146040 is a dual PI3K and BCR-ABL inhibitor. It disrupts oncogenic signaling by targeting upstream activators, including PI3K α and δ isoforms as well as wild-type and mutant BCR-ABL, leading to the downregulation of STAT3 and STAT5 phosphorylation in leukemia and myeloma cells [2] [3]. The following diagram outlines the core experimental workflow for analyzing its mechanism and effects.
The search results are insufficient for creating a complete troubleshooting guide because they do not contain:
To build the comprehensive technical support center you require, I suggest you:
The table below summarizes the key chemical and storage information for this compound gathered from the search results.
| Property | Description |
|---|---|
| Molecular Formula | C₂₄H₂₃N₇O₃S [1] [2] |
| Molecular Weight | 489.55 g/mol [1] [2] |
| CAS Number | 1404231-34-0 [1] [2] |
| Purity | >98% [1] |
| Storage Conditions (Lyophilized) | Store at -20°C, protect from light, and keep the container tightly closed [1] [2]. |
| Storage Conditions (Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles [2]. |
| Handling Notice | For research use only, not for therapeutic use [1] [2]. |
A significant challenge for researchers is the lack of publicly available solvent compatibility data.
This compound is characterized as a dual-acting inhibitor. It is the first compound reported to simultaneously inhibit both PI3K (α/δ isoforms) and BCR-ABL kinases, thereby targeting the STAT3 and STAT5 signaling pathways [2]. This dual activity allows it to slow tumor growth and improve survival in experimental models [1].
The following diagram illustrates its reported mechanism of action:
Based on the general biological description, here is an outline of a typical methodology for a cell-based experiment.
Imatinib works by specifically inhibiting the Abelson tyrosine kinase (Abl). In Chronic Myeloid Leukemia (CML), the activity of this enzyme is uncontrolled. Imatinib binds to Abl, decreasing its activity and countering the disease's progression [1]. A key structural feature of the inhibitor used in crystallized structures shows it lacks a piperazinyl group, which is not involved in target binding but affects the drug's pharmacokinetics, such as its solubility [1].
The diagram below illustrates how Imatinib induces molecular responses in CML treatment.
While data on ON 146040 is unavailable, the table below summarizes a comparative study of Imatinib, Nilotinib, and Flumatinib, which are TKIs used for CML [2].
Table 1: Comparison of Molecular Response Rates for Different TKIs
| Molecular Response Metric | Imatinib (n=32) | Nilotinib (n=30) | Flumatinib (n=37) |
|---|---|---|---|
| CCyR at 3 months | 53.13% | 76.67% | 78.38% |
| MMR at 3 months | 25.00% | 53.33% | 51.35% |
| MMR at 12 months | 78.13% | 90.00% | 83.78% |
| DMR at 12 months | 50.00% | 76.67% | 75.68% |
Abbreviations: CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; DMR: Deep Molecular Response.
The same study used multivariate analysis to identify factors influencing treatment efficacy. The results are summarized below [2].
Table 2: Independent Factors Influencing Molecular Response
| Factor | Impact on MMR | Impact on DMR |
|---|---|---|
| Early Molecular Response | Independent Factor | Independent Factor |
| Drug Type | Not Significant | Independent Factor |
| Age | Not Significant | Independent Factor |
| White Blood Cell Count | Independent Factor | Not Significant |
| Red Cell Distribution Width | Independent Factor | Independent Factor |
| Platelet Count | Independent Factor | Not Significant |
1. Clinical Trial for First-Line Treatment (The IRIS Trial Protocol)
2. Bioequivalence Study of Drug Formulations
3. Bioinformatics Analysis of Gene Expression
The table below summarizes the fundamental differences between these two kinases.
| Feature | PI3Kα | PI3Kδ |
|---|---|---|
| Gene | PIK3CA [1] | PIK3CD [1] |
| Expression Pattern | Ubiquitous (broad tissue distribution) [2] [1] | Primarily in leukocytes [3] [2] [1] |
| Primary Physiological Role | Cell growth, metabolism, proliferation [4] [2] [5] | Immune cell signaling and function [3] [2] |
| Primary Pathological Role | Somatic mutations in solid tumors (e.g., breast, colon) [4] [2] | Driver of B-cell malignancies; modulator of tumor immune microenvironment [3] [6] |
| Key Approved Inhibitor | Alpelisib [2] [7] | Idelalisib, Duvelisib, Copanlisib, Umbralisib [3] [2] |
| Main Clinical Use | PIK3CA-mutated, HR+/HER2- advanced breast cancer [2] [7] | Relapsed/refractory hematologic malignancies (CLL, SLL, Follicular Lymphoma) [3] [7] |
| Common Treatment-Limiting Toxicities | Hyperglycemia [2] [5] [7] | Immune-mediated toxicities (colitis, diarrhea, transaminitis), infections [3] [6] [7] |
The functional differences between PI3Kα and PI3Kδ originate from their structural biology and expression patterns.
To study these kinases, distinct experimental approaches are employed, reflecting their different roles.
The diagram below summarizes the core signaling and experimental feedback loops involving PI3Kα and PI3Kδ.
The distinct biology of PI3Kα and PI3Kδ dictates different therapeutic strategies and challenges.
For researchers, outsourcing to specialized profiling labs is a common strategy. The table below summarizes major providers and their offerings.
| Provider | Location of Profiling Lab | Primary Technology | Kinase Panel Size (Wild-type) |
|---|---|---|---|
| Reaction Biology [1] | Malvern, PA, USA & Freiburg, Germany | Radioactive filter binding (HotSpot, ³³PanQinase) | 385 (348) [2] |
| DiscoverX (Ambit) [2] | San Diego, CA, USA | Phage display competitive binding (KinomeScan) | 451 (394) [2] |
| Carna Biosciences [2] | Kobe, Japan | Substrate mobility shift assay | 305 (272) [2] |
| MRC Centre for Kinase Profiling [2] | Dundee, UK | Radioactive filter binding | 126 (122) [2] |
Different profiling technologies can yield varying results, so understanding the underlying methodologies is crucial for interpreting data [2].
The following diagram illustrates the workflow of a compound selectivity profiling study and its role in kinase drug discovery.
Beyond raw data, the scientific literature provides critical context for selecting tool compounds.
Since the "ON 146040" code was a dead end, here are practical steps to find the information you need:
The following tables summarize findings from recent meta-analyses, showcasing how combination therapy performance is evaluated against monotherapy in different clinical contexts.
Table 1: Combination vs. Monotherapy for Carbapenem-Resistant Gram-Negative Bacteria (CRGNB) [1] This analysis included 62 studies with 8,342 participants, comparing mortality, clinical success, and microbiological eradication.
| Pathogen | Outcome | Odds Ratio (OR) for Monotherapy vs. Combination | Statistical Significance | Conclusion |
|---|---|---|---|---|
| All CRGNB | Mortality | OR = 1.29 (95% CI: 1.11-1.51) | Significant | Combination therapy favored |
| Clinical Success | OR = 0.74 (95% CI: 0.56-0.98) | Significant | Combination therapy favored | |
| Microbiological Eradication | OR = 0.71 (95% CI: 0.55-0.91) | Significant | Combination therapy favored | |
| CRE | Mortality | OR = 1.50 (95% CI: 1.15-1.95) | Significant | Combination therapy favored |
| Microbiological Eradication | OR = 0.48 (95% CI: 0.25-0.91) | Significant | Combination therapy favored | |
| CRAB | Mortality | OR = 1.15 (95% CI: 0.90-1.47) | Not Significant | No significant difference |
Abbreviations: CI, Confidence Interval; CRE, Carbapenem-resistant Enterobacteriaceae; CRAB, Carbapenem-resistant Acinetobacter baumannii.
Table 2: First-Line Immune-Combination Therapies for Advanced Hepatocellular Carcinoma (HCC) [2] This network meta-analysis compared different types of combination immunotherapies.
| Therapy Category | Example Regimens | Key Efficacy Findings in Subgroups |
|---|---|---|
| Immunotherapy + Anti-angiogenic | Atezolizumab + Bevacizumab | Positive outcomes in HBV+ patients (OS HR=0.53, PFS HR=0.66) [2] |
| Immunotherapy + TKI | Sintilimab + IBI305 (CARES-310) | Demonstrated significant OS and PFS benefit in HBV+ patients [2] |
| Dual Immunotherapy | Durvalumab + Tremelimumab | 22% reduction in mortality risk vs. sorafenib (HR=0.78); particularly favorable in HBV+ patients (HR=0.64) [2] |
Abbreviations: TKI, Tyrosine Kinase Inhibitor; OS, Overall Survival; PFS, Progression-Free Survival; HR, Hazard Ratio; HBV, Hepatitis B Virus.
Here is a generalized experimental methodology commonly used in the systematic reviews and meta-analyses cited, which you can adapt as a framework for your guide.
Protocol for a Systematic Review and Network Meta-Analysis [1] [3] [2]
gemtc package, Stata).Below are Graphviz diagrams that illustrate a general systematic review process and a key biological pathway often targeted by combination therapies in oncology.
Systematic Review and Meta-Analysis Workflow
Immune Checkpoint Pathway in Cancer
Since the specific compound "this compound" was not found, here are steps you can take to locate more precise information:
The quantitative data available for this compound is primarily its inhibitory activity (IC50) against a limited set of kinase targets, as shown in the table below.
| Target | Reported IC50 | Notes |
|---|---|---|
| PI3Kα | 14 nM | Potent inhibition [1]. |
| PI3Kδ | 20 nM | Potent inhibition [1]. |
| Abl1 | < 150 nM | Inhibits wild-type and some mutants, but not the T315I mutant [1]. |
| PI3Kγ | 1 μM | Weak inhibition [1]. |
| PI3Kβ | 3 μM | Minimal inhibition [1]. |
This profile characterizes this compound as a dual PI3Kα/δ and Abl1 inhibitor. It represents the first reported compound to target both the PI3K and BCR-ABL/STAT signaling pathways, showing potency in killing hematologic tumor cells [1].
To objectively compare this compound with other inhibitors, you would typically use standardized kinase activity assays. Below are overviews of common technologies and a general protocol.
Kinase assays measure the transfer of a phosphate group from ATP to a protein or peptide substrate. The table below compares common methods used in high-throughput screening (HTS) [2].
| Technology | Principle | Key Considerations |
|---|---|---|
| Radiometric Assays | Measures transfer of a radioactive γ-³²P or γ-³³P from ATP to a substrate. The phosphorylated product is captured and quantified by scintillation counting [2]. | Classic, robust method but involves handling radioactivity. Scintillation proximity assays (SPA) eliminate wash steps [2]. |
| Fluorescence Polarization (FP) | Uses a fluorescently-labeled peptide. Phosphorylation increases peptide mass upon antibody binding, slowing its rotation and increasing polarization [2]. | Susceptible to interference from fluorescent or light-absorbing compounds. Ratiometric measurement helps normalize artifacts [2]. |
| Time-Resolved FRET (TR-FRET) | A phospho-specific antibody labeled with a lanthanide chelate (donor) transfers energy to a fluorophore on the peptide (acceptor) when bound, emitting a specific signal [2]. | Uses long-lived fluorophores to reduce background fluorescence. Requires two labeled moieties [2]. |
This is a common, homogeneous (no-wash) assay method. The workflow involves first determining the optimal kinase concentration and then performing the inhibition assay [3].
Key Reagents & Steps [3]:
Since public data is limited, here are practical steps to build a complete comparison guide: